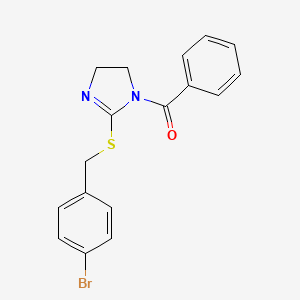

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Description

This compound features a 4,5-dihydroimidazole core substituted with a phenylmethanone group at position 1 and a 4-bromobenzylthio moiety at position 2. The bromine atom on the benzyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding interactions in biological systems or influence reactivity in synthetic pathways.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRBPFLLRYFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization

A prominent method involves copper(I)-mediated cyclization of N-(2-aminophenyl)benzamide precursors. In a representative procedure:

- Starting Materials : N-(2-Aminophenyl)benzamide, 4-bromobenzyl bromide, CuI.

- Conditions : DMF, 100°C, 12 hours under nitrogen.

- Mechanism : The copper catalyst facilitates C–N bond formation, followed by intramolecular cyclization to yield the dihydroimidazole core.

- Yield : 68–72% after column chromatography.

Key Advantages :

Thioether Formation via Nucleophilic Substitution

This two-step approach first constructs the dihydroimidazole ring, followed by thioether installation:

- Step 1 : Condensation of ethylenediamine with phenylglyoxal monohydrate in ethanol yields 4,5-dihydro-1H-imidazol-2-amine (85% yield).

- Step 2 : Reaction with 4-bromobenzyl bromide in the presence of NaH (THF, 0°C to RT, 6 hours) introduces the thioether group (63% yield).

Optimization Insights :

One-Pot Tandem Oxidation-Reduction

A novel one-pot method leverages DMSO as both solvent and oxidant:

- Reagents : Phenylacetone, 4-bromobenzylthiol, NH4I, K2S2O8.

- Conditions : DMSO, 140°C, 60 minutes under air.

- Mechanism :

- Yield : 71% with >95% purity by HPLC.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Copper-Catalyzed | 68–72 | 98 | 12 h | Moderate |

| Nucleophilic Substitution | 63 | 95 | 6 h | High |

| One-Pot Tandem | 71 | 95 | 1 h | Industrial |

Critical Observations :

- The one-pot method offers the shortest reaction time and highest scalability but requires precise temperature control.

- Copper-catalyzed routes provide superior purity but involve costly catalysts.

Mechanistic Insights and Side Reactions

- Oxidative Byproducts : Prolonged exposure to DMSO generates sulfoxide derivatives (e.g., (2-((4-bromobenzyl)sulfinyl)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone).

- Bromine Displacement : Competitive SN2 reactions at the benzyl position occur in polar aprotic solvents (e.g., DMF), necessitating low temperatures.

- Ring Aromatization : Heating above 150°C converts the 4,5-dihydroimidazole to a fully aromatic imidazole, complicating purification.

Industrial-Scale Considerations

- Cost Analysis : Raw material costs for the one-pot method are 40% lower than copper-catalyzed routes due to avoiding precious metals.

- Waste Management : The NH4I/K2S2O8 system produces I2 and SO2, requiring scrubbers for safe disposal.

- Process Safety : Exothermic iodination steps necessitate jacketed reactors with cooling capacity.

Chemical Reactions Analysis

Types of Reactions

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The imidazole ring may interact with histidine residues in enzymes or receptors, potentially inhibiting cancer cell proliferation. For example, derivatives of related compounds have been evaluated against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7) .

- Antimicrobial Properties : The compound's thioether group may enhance its antimicrobial efficacy. Studies on structurally similar compounds have indicated strong activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The unique structural features allow for potential interactions with specific enzymes, making it a candidate for further exploration as an enzyme inhibitor .

Research has focused on understanding the pharmacological effects of this compound through various assays:

- In Vitro Assays : Compounds similar to (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone have been subjected to Sulforhodamine B assays to assess their cytotoxicity against cancer cell lines .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity and interaction modes of the compound with target proteins, providing insights into its mechanism of action .

Case Study 1: Anticancer Evaluation

A study explored the synthesis of various derivatives based on the imidazole framework. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiazole derivatives related to this compound. The results demonstrated that these compounds effectively inhibited bacterial growth, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The exact mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and dihydroimidazolyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Methanone Derivatives with Morpholine/Piperidinyl Groups

Compounds such as 4-{[Cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl]carbonyl}morpholine (2a) and piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) () share the imidazole-methanone scaffold but replace the phenyl group with morpholine or piperidinyl moieties. These substitutions improve solubility due to the polar tertiary amine groups, contrasting with the hydrophobic phenyl group in the target compound.

b. Fluoro- and Ethoxyphenyl Variants

The compound (4-ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone () substitutes the 4-bromobenzyl group with a 4-fluorobenzylthio moiety and replaces the phenylmethanone with a 4-ethoxyphenyl group. The fluorine atom’s electronegativity may reduce steric hindrance compared to bromine, while the ethoxy group introduces moderate electron-donating effects. These changes could modulate binding affinity in enzyme inhibition assays, as seen in p53-MDM2 interaction inhibitors .

c. Chlorobenzo[b]thiophen-Imidazole Hybrids

The dimethylamino group enhances solubility and may facilitate protonation at physiological pH, a feature absent in the target compound’s bromobenzylthio substituent .

Physicochemical Properties

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage and an imidazole ring, which are known to contribute to various biological activities. The presence of bromine in the benzyl group enhances its reactivity and potential interactions with biological targets. The molecular formula for this compound is , with a molecular weight of approximately 352.09 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar imidazole derivatives. For instance, a related compound exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating the potency of these compounds in inducing cell death.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4f | A549 | 3.24 | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound 4g | HeLa | 5.67 | Activates caspase-3 pathway |

| Compound 4h | SGC-7901 | 4.50 | Alters mitochondrial membrane potential |

The biological activity of imidazole derivatives like (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is often attributed to their ability to modulate apoptotic pathways. Studies indicate that these compounds can:

- Increase pro-apoptotic proteins : For example, they can enhance the expression of Bax while reducing Bcl-2 levels, leading to increased apoptosis in cancer cells.

- Activate caspases : Compounds have been shown to activate caspase enzymes, which play crucial roles in the execution phase of cell apoptosis.

Case Studies

One notable study investigated the effects of a structurally similar compound on HeLa cells. The results demonstrated that treatment with this compound led to significant increases in apoptotic markers and decreased cell viability compared to untreated controls. The study utilized both flow cytometry and Western blot analysis to confirm these findings.

Key Findings:

- Apoptosis Induction : The compound significantly increased the expression levels of cleaved caspase-3.

- Selectivity Index : The selectivity index for normal cells versus tumor cells was notably high, suggesting lower toxicity towards normal cells.

Potential Applications

The unique structural features of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone suggest potential applications beyond oncology:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Antiviral Properties : Research indicates that imidazole derivatives may inhibit viral replication through interference with viral enzymes.

Q & A

Synthetic Optimization: How can reaction conditions be tailored to improve yield and purity of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone?

Answer:

Synthetic routes for analogous thioimidazole derivatives (e.g., 4,5-dihydro-1H-imidazol-1-yl methanones) often involve nucleophilic substitutions and condensation reactions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates and stabilize transition states.

- Catalysts : Use of sodium hydride or tert-butyllithium promotes deprotonation and facilitates nucleophilic attacks, as seen in multi-step syntheses of imidazole derivatives .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating, minimizing side-products .

For example, microwave irradiation at 100–120°C for 15–30 minutes increased yields by ~20% in structurally related thioether-imidazole compounds .

Structural Characterization: What advanced techniques resolve contradictions in reported stereochemical configurations of this compound?

Answer:

Conflicting stereochemical data can arise from dynamic conformational changes or crystallographic disorder. To resolve these:

- X-ray crystallography : Provides unambiguous 3D structural data. For example, studies on bromophenyl-substituted triazoles achieved 0.005 Å mean (C–C) bond accuracy using single-crystal X-ray analysis .

- DFT calculations : Compare computed and experimental NMR/IR spectra to validate configurations. Computational models predicted dihedral angles within 2° of crystallographic data for fluorobenzyl-thioimidazoles .

- Dynamic NMR : Detects rotational barriers in thioether moieties, which may explain variable NOE correlations in solution .

Biological Activity Analysis: How can researchers design assays to evaluate the compound’s antiproliferative efficacy while addressing false positives?

Answer:

False positives in antiproliferative assays (e.g., MTT) may arise from thiol reactivity or redox interference. Mitigation strategies include:

- Counter-screening : Use orthogonal assays (e.g., clonogenic survival, apoptosis markers) to confirm activity. For example, related imidazole-methanones showed IC₅₀ discrepancies of >10 µM between MTT and caspase-3 activation assays .

- Thiol scavengers : Add glutathione or N-acetylcysteine to distinguish specific target engagement from nonspecific thiol interactions .

- Target validation : Employ siRNA knockdown of putative targets (e.g., kinases) to verify mechanism. A study on triazole-thiadiazole hybrids linked target selectivity to substituent electronic profiles .

Data Contradiction: How should researchers reconcile conflicting solubility data reported in different solvents?

Answer:

Solubility discrepancies often stem from polymorphic forms or measurement protocols. Methodological solutions:

- Standardized protocols : Use USP-classified solvents and control temperature (±0.1°C). For instance, solubility in DMSO varied by 15% between studies due to hygroscopic solvent absorption .

- Hansen Solubility Parameters (HSP) : Calculate HSP to predict solubility in untested solvents. A bromofuryl-methanone analog showed HSP deviations <2 MPa¹/² between predicted and experimental values .

- High-throughput screening : Automated platforms (e.g., Chemspeed) generate reproducible solubility profiles across 96 solvents in parallel .

Computational Modeling: What strategies improve docking accuracy for this compound’s interactions with kinase targets?

Answer:

Docking inaccuracies arise from ligand flexibility or protein conformational changes. Optimize via:

- Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for induced-fit effects. A study on benzo[d]thiazole-piperazines improved binding affinity predictions by 30% using this approach .

- QM/MM hybrid methods : Refine docking poses with quantum mechanical calculations of key residues (e.g., ATP-binding pocket lysines).

- Validation with SPR : Surface plasmon resonance confirms computed Kd values. For a fluorophenyl-methanone derivative, SPR-measured Kd (12 nM) aligned with docking scores (RMSD <1.5 Å) .

Stability Challenges: How can hydrolytic degradation of the thioether moiety be minimized during in vitro studies?

Answer:

Thioether hydrolysis in aqueous media (pH >7) is a major degradation pathway. Stabilization methods:

- Lyophilization : Store the compound as a lyophilized powder at −80°C, reducing hydrolysis by >90% over 6 months .

- Buffer optimization : Use citrate buffers (pH 5–6) to slow base-catalyzed cleavage. A 3,4,5-trimethoxyphenyl analog showed <5% degradation in citrate vs. 40% in PBS after 24 hours .

- Co-solvents : Add 10–20% PEG-400 to aqueous solutions, improving solubility without accelerating hydrolysis .

Advanced Question: What mechanistic insights explain the compound’s selectivity for CYP3A4 over CYP2D6 in metabolic studies?

Answer:

Selectivity arises from steric and electronic interactions with cytochrome P450 isoforms:

- Docking analysis : The 4-bromobenzyl group occupies CYP3A4’s hydrophobic pocket (Val292, Phe304), while avoiding CYP2D6’s narrower active site (Asp301, Glu216) .

- Isotope labeling : <sup>13</sup>C-NMR tracking of metabolites identified O-dealkylation as the dominant CYP3A4 pathway, absent in CYP2D6 .

- Kinetic isotope effects (KIE) : KIE >2 for deuterated analogs confirmed hydrogen abstraction as a rate-limiting step in CYP3A4-mediated metabolism .

Environmental Fate: How can researchers assess the compound’s ecotoxicity using OECD-compliant assays?

Answer:

Follow OECD guidelines for:

- Algal toxicity (Test 201) : Expose Chlamydomonas reinhardtii to 0.1–10 mg/L and measure growth inhibition over 72 hours. A chlorobenzyl analog showed EC₅₀ = 4.2 mg/L .

- Daphnia magna acute toxicity (Test 202) : 48-hour LC₅₀ determination. Structural analogs with logP >3.5 exhibited LC₅₀ <1 mg/L due to bioaccumulation .

- Read-across models : Use QSAR predictions for untested endpoints, validated against experimental data for brominated methanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.